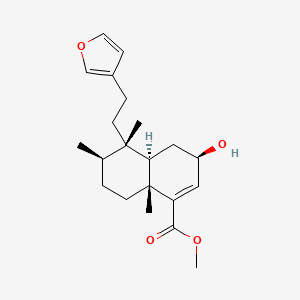

Methyl 2alpha-hydroxyhardwickiate

Description

Botanical Sources and Geographic Distribution

The primary botanical sources of clerodane diterpenoids, including compounds structurally related to Methyl 2alpha-hydroxyhardwickiate, are species belonging to the genus Croton of the Euphorbiaceae family. This large genus comprises approximately 1300 species of trees, shrubs, and herbs. researchgate.netresearchgate.net

One notable species is Croton oblongifolius , a tree widely distributed on the Indian subcontinent and throughout Asia. thieme-connect.com In Thailand, it is known locally as "Plau Yai". thieme-connect.com The stem bark and roots of C. oblongifolius have been a subject of intensive phytochemical investigation, revealing a rich diversity of diterpenoids, including those with clerodane skeletons. researchgate.netthieme-connect.com Another species, Croton californicus , an herbaceous shrub native to the Sonoran Desert, has also been found to produce related compounds like (-)-hardwickiic acid. elsevier.com Furthermore, Croton macrostachyus , a species found in Ethiopia, is another source of hardwickiic acid. nanobioletters.com The genus Croton is also used in traditional medicine for various ailments in different cultures. researchgate.netnanobioletters.com

The wide geographical distribution of the Croton genus suggests that the occurrence of this compound and similar clerodane diterpenoids may be more widespread than currently documented, pending further phytochemical investigations into other species of this genus.

| Botanical Source | Family | Geographic Distribution |

| Croton oblongifolius | Euphorbiaceae | Indian subcontinent and Asia thieme-connect.com |

| Croton californicus | Euphorbiaceae | Sonoran Desert elsevier.com |

| Croton macrostachyus | Euphorbiaceae | Ethiopia nanobioletters.com |

| Croton guatemalensis | Euphorbiaceae | Not specified in provided context |

Optimized Extraction Methodologies from Natural Matrices

The extraction of clerodane diterpenoids from their natural plant matrices typically involves the use of organic solvents. A general methodology for extracting these compounds from the roots of Croton oblongifolius has been described. thieme-connect.com

The process begins with the air-drying and powdering of the plant material, in this case, the roots. This powdered material is then subjected to extraction with a solvent such as dichloromethane (B109758) (CH2Cl2). thieme-connect.com Maceration is another technique employed for the extraction of compounds from plant material, as seen with Croton macrostachyus leaves. nanobioletters.com The choice of solvent is crucial, with methanol (B129727) also being used in some extraction protocols. nanobioletters.com Following extraction, the crude extract is concentrated under reduced pressure to yield a residue which then undergoes further purification. The selection of the extraction solvent and method is a critical step that influences the yield and profile of the isolated compounds.

| Plant Material | Extraction Solvent | Method |

| Roots of Croton oblongifolius | Dichloromethane (CH2Cl2) | Not specified, likely maceration or percolation thieme-connect.com |

| Leaves of Croton macrostachyus | Petroleum ether, Chloroform, Methanol | Maceration nanobioletters.com |

Chromatographic Isolation and Purification Techniques

Following the initial extraction, the purification of this compound and related clerodane diterpenoids from the crude extract is achieved through a combination of chromatographic techniques. These methods separate the components of a mixture based on their different physical and chemical properties.

For the diterpenoids isolated from the roots of Croton oblongifolius, the purification process involved column chromatography using Sephadex LH-20 and silica (B1680970) gel. thieme-connect.com Column chromatography is a fundamental technique where the crude extract is passed through a column packed with a stationary phase (like silica gel or Sephadex LH-20). Different compounds travel through the column at different rates, allowing for their separation.

In the case of compounds from Croton macrostachyus, antibacterial-guided fractionation of a methanol extract was performed using column chromatography on silica gel, followed by preparative Thin Layer Chromatography (TLC) for further purification of selected fractions. nanobioletters.com Crystallization is often employed as a final step to obtain the pure compound from a concentrated fraction. thieme-connect.com The purity and structure of the isolated compounds are then confirmed using spectroscopic methods. nanobioletters.com

| Chromatographic Method | Stationary Phase | Application |

| Column Chromatography | Sephadex LH-20 | Purification of crude extract from Croton oblongifolius roots thieme-connect.com |

| Column Chromatography | Silica Gel | Purification of crude extract from Croton oblongifolius roots and Croton macrostachyus leaves thieme-connect.comnanobioletters.com |

| Preparative Thin Layer Chromatography (TLC) | Silica Gel | Further purification of fractions from Croton macrostachyus nanobioletters.com |

| Crystallization | Not applicable | Final purification step to obtain pure compounds thieme-connect.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

A broad absorption band would be anticipated in the region of 3500-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. The presence of a methyl ester functional group would give rise to a strong, sharp absorption band around 1740-1720 cm⁻¹, corresponding to the C=O stretching vibration. Additionally, C-H stretching vibrations for both sp³ and sp² hybridized carbons would appear in the 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹ regions, respectively. The C-O stretching vibrations of the ester and the alcohol would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Hypothetical IR Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H Stretch (Alcohol) |

| ~2955, 2870 | Medium | C-H Stretch (Alkyl) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1640 | Weak | C=C Stretch (Alkene) |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~1050 | Medium | C-O Stretch (Alcohol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. Given the likely presence of a carbon-carbon double bond within the clerodane skeleton of this compound, a UV absorption maximum (λmax) would be expected. The exact position of the absorption would depend on the extent of conjugation and the presence of other chromophores. For an isolated C=C bond, the absorption would likely occur in the far UV region. If the double bond is conjugated with the carbonyl group of the ester, a shift to a longer wavelength (a bathochromic shift) would be observed.

Advanced Spectroscopic and Chiroptical Methods

The complex stereochemistry of clerodane diterpenes, which can have multiple chiral centers, necessitates the use of advanced spectroscopic and chiroptical methods for unambiguous structural elucidation. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1D (¹H and ¹³C) and 2D techniques (COSY, HSQC, HMBC, NOESY), is the most critical tool for determining the carbon skeleton and the relative stereochemistry of the molecule. While a detailed analysis of NMR is beyond the scope of this section, it is the foundational technique upon which other methods build.

Chiroptical methods , such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) , are essential for determining the absolute configuration of chiral molecules. mdpi.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about the spatial arrangement of its chromophores. VCD provides similar information based on vibrational transitions. By comparing the experimental ECD and VCD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of this compound could be definitively assigned.

Computational Chemistry Approaches for Structure Confirmation (e.g., DFT Calculations)

In modern natural product chemistry, computational methods, particularly Density Functional Theory (DFT) , play a crucial role in structure elucidation and confirmation. researchgate.netnih.gov DFT calculations can be used to predict a variety of molecular properties, which can then be compared with experimental data.

For this compound, DFT calculations would be employed to:

Optimize the geometry of different possible stereoisomers to determine their relative energies and stabilities.

Predict NMR chemical shifts (¹H and ¹³C) for each isomer. medchemexpress.com Comparison of these predicted shifts with the experimental NMR data can help to identify the correct relative stereochemistry.

Simulate IR, UV-Vis, ECD, and VCD spectra. nih.gov By comparing the calculated spectra for each possible isomer with the experimental spectra, the most likely structure, including its absolute configuration, can be determined.

The use of DFT calculations in conjunction with experimental spectroscopic data provides a powerful and synergistic approach to confidently elucidate the complex three-dimensional structure of natural products like this compound. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-5-8-21(3)17(19(23)24-4)11-16(22)12-18(21)20(14,2)9-6-15-7-10-25-13-15/h7,10-11,13-14,16,18,22H,5-6,8-9,12H2,1-4H3/t14-,16+,18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKOGQSOLMLOJZ-SIPBKJAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CC(C=C2C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C[C@H](C=C2C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of Methyl 2alpha Hydroxyhardwickiate

Methyl 2alpha-hydroxyhardwickiate is a specific diterpenoid compound that has been isolated from natural sources. Its chemical identity is defined by its unique molecular structure and properties.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 50428-93-8 |

| Molecular Formula | C21H30O4 |

| Molecular Weight | 346.47 g/mol |

Data sourced from chemical suppliers and databases. chemfaces.comalbtechnology.comchemicalbook.com

The structure of this compound is characterized by a hardwickiate diterpenoid skeleton with a methyl ester and a hydroxyl group at the 2-alpha position. This specific arrangement of functional groups is crucial to its chemical reactivity and potential biological activity. The purity of commercially available reference standards is typically around 98%, as determined by methods like High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. albtechnology.com

Research Findings on Methyl 2alpha Hydroxyhardwickiate

Detailed research into Methyl 2alpha-hydroxyhardwickiate has primarily focused on its isolation from natural sources and its initial chemical characterization. While extensive biological activity studies on this specific compound are not widely reported in the public domain, its classification as a hardwickiate diterpenoid suggests potential for further investigation into its pharmacological properties.

The isolation of this compound and other related diterpenoids often involves extraction from plant materials followed by various chromatographic techniques to separate and purify the individual compounds. The determination of its intricate three-dimensional structure is accomplished through advanced spectroscopic methods, including NMR and mass spectrometry.

Synthetic Approaches and Chemical Modification Strategies for Methyl 2alpha Hydroxyhardwickiate

Total Synthesis Endeavors and Synthetic Route Development

The total synthesis of Methyl 2alpha-hydroxyhardwickiate has not been explicitly reported in the literature to date. However, the synthesis of its parent compound, hardwickiic acid, and other closely related clerodane diterpenes provides a roadmap for potential synthetic routes. The key challenge in the total synthesis of these molecules lies in the stereocontrolled construction of the decalin core.

A common strategy for assembling the decalin framework involves the use of Robinson annulation or related Michael addition-aldol condensation sequences to construct the fused six-membered rings. The stereochemical outcome of these reactions is often directed by the use of chiral auxiliaries or catalysts to establish the desired relative and absolute stereochemistry of the ring junction and its substituents.

Another powerful approach for the construction of the decalin system is the intramolecular Diels-Alder reaction. By tethering a diene and a dienophile within the same molecule, a subsequent thermal or Lewis acid-catalyzed cycloaddition can forge the bicyclic core with a high degree of stereocontrol, dictated by the geometry of the tether and the transition state of the reaction.

Once the decalin core is established, the introduction of the furan-containing side chain and the carboxylic acid functionality becomes the next synthetic hurdle. This is often achieved through cross-coupling reactions, such as Suzuki or Stille couplings, to attach a suitable furan-containing building block. The carboxylic acid can be introduced at various stages, either by carrying it through the synthetic sequence or by installing it from a precursor functional group like an ester or a nitrile in the later stages.

A hypothetical retrosynthetic analysis of this compound would likely disconnect the molecule at the C-2 hydroxyl group, the ester functionality, and the furan (B31954) side chain, leading back to a simplified decalin core. The stereoselective introduction of the 2-alpha-hydroxyl group represents a significant challenge and is a key focus of ongoing synthetic research.

Semisynthesis from Precursor Hardwickiic Acids

An alternative and often more practical approach to obtaining this compound is through the semisynthesis from readily available natural precursors, most notably hardwickiic acid. Hardwickiic acid can be isolated in significant quantities from various plant species, making it an attractive starting material. nih.gov

The conversion of hardwickiic acid to this compound requires two key transformations: esterification of the carboxylic acid and stereoselective hydroxylation at the C-2 position.

The esterification of the carboxylic acid to the corresponding methyl ester is a straightforward chemical transformation that can be achieved using various standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) or using milder reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for more sensitive substrates.

The critical step in the semisynthesis is the regioselective and stereoselective introduction of the hydroxyl group at the C-2 position with the desired alpha configuration. This transformation is not trivial due to the presence of other reactive sites in the molecule.

Regioselective and Stereoselective Functionalization

The development of methods for the regioselective and stereoselective functionalization of the hardwickiic acid scaffold is crucial for both the semisynthesis of this compound and the generation of its analogs.

Hydroxylation at C-2:

Achieving the desired 2-alpha-hydroxylation requires careful selection of reagents and reaction conditions. One potential strategy involves the use of enzymatic catalysis. Certain microorganisms or isolated enzymes, such as cytochrome P450 monooxygenases, are known to catalyze highly specific hydroxylation reactions on complex natural product skeletons. researchgate.net Screening of various microbial strains or engineered enzymes could lead to the identification of a biocatalyst capable of selectively hydroxylating the C-2 position of hardwickiic acid or its methyl ester with the correct stereochemistry.

Chemical methods for this transformation often rely on the generation of an enolate or enol ether at the C-2 position, followed by reaction with an electrophilic oxygen source. For instance, treatment of the methyl ester of hardwickiic acid with a strong base to form the corresponding enolate, followed by trapping with an oxidant like a molybdenum peroxide complex (MoOPH) or a sulfonyloxaziridine, could potentially introduce the hydroxyl group. Controlling the stereoselectivity of this addition to favor the alpha-isomer would be a key challenge, likely influenced by the steric environment of the decalin ring system.

Another approach could involve an allylic oxidation of a precursor with a double bond at the C-1 or C-2 position. However, this would require additional synthetic steps to introduce the unsaturation and then to control the regioselectivity and stereoselectivity of the oxidation.

Generation of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is essential for structure-activity relationship (SAR) studies and for the development of new therapeutic agents. These modifications can be targeted at various positions of the molecule, including the decalin core, the furan ring, and the ester functionality.

Modification of the Decalin Core:

The decalin ring offers several positions for functionalization. For example, the ketone at C-3 in some related clerodanes can be reduced to a hydroxyl group with stereocontrol, or the double bond within the decalin system can be subjected to various transformations like epoxidation, dihydroxylation, or hydrogenation.

Modification of the Furan Ring:

The furan ring is another key site for chemical modification. The electrophilic nature of the furan ring allows for reactions such as bromination or nitration, providing handles for further functionalization through cross-coupling reactions. Alternatively, the furan ring can be modified through Diels-Alder reactions, where it acts as the diene component, leading to the formation of complex polycyclic structures. rsc.org Lithiation of the furan ring, followed by reaction with various electrophiles, can also be employed to introduce a wide range of substituents.

Modification of the Ester Functionality:

The methyl ester at C-1 can be readily converted to other esters by transesterification or hydrolyzed back to the carboxylic acid. The carboxylic acid can then be coupled with various amines to generate a library of amide analogues.

The combination of these synthetic and semisynthetic strategies provides a powerful toolkit for accessing this compound and a diverse range of its derivatives, paving the way for detailed biological evaluation and the potential discovery of new therapeutic leads.

Biosynthetic Pathway Elucidation of Methyl 2alpha Hydroxyhardwickiate

Identification of Precursor Molecules

The biosynthesis of all diterpenoids, including Methyl 2alpha-hydroxyhardwickiate, originates from fundamental five-carbon building blocks which are assembled into a twenty-carbon precursor.

The primary precursor for the formation of the C20 skeleton of this compound is (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP) . biorxiv.orgnih.govresearchgate.net GGPP is a universal intermediate in the biosynthesis of diterpenes and is formed by the sequential head-to-tail condensation of four isoprene (B109036) units, specifically one molecule of dimethylallyl diphosphate (DMAPP) and three molecules of isopentenyl diphosphate (IPP). nih.gov

The direct precursor to the final compound is likely Hardwickiic acid . hmdb.cawikidata.org This clerodane diterpenoid contains the core bicyclic decalin ring system and the furan (B31954) ring characteristic of this compound. The subsequent modifications to Hardwickiic acid—hydroxylation at the C-2α position and methylation of the carboxylic acid—represent the final steps in the biosynthetic sequence.

| Table 1: Key Precursor Molecules in the Biosynthesis of this compound | | :--- | :--- | | Precursor Molecule | Role in Pathway | | Isopentenyl Diphosphate (IPP) | C5 building block | | Dimethylallyl Diphosphate (DMAPP) | C5 building block / Initiator | | (E,E,E)-Geranylgeranyl Diphosphate (GGPP) | C20 universal precursor for diterpenes biorxiv.orgnih.gov | | Hardwickiic acid | Key clerodane intermediate prior to final modifications hmdb.ca |

Postulated Enzymatic Cascade and Key Biotransformations

The transformation of the linear precursor GGPP into the complex cyclic structure of this compound is orchestrated by a series of specific enzymes. The process can be divided into two main phases: the formation of the core clerodane skeleton and subsequent tailoring reactions.

Cyclization of GGPP: The biosynthesis is initiated by a Class II diterpene synthase (diTPS) . This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdane-related diphosphate intermediate, such as copalyl diphosphate (CPP). nih.gov This step is crucial as it establishes the initial ring system.

Rearrangement and Formation of the Clerodane Skeleton: Following the initial cyclization, a Class I diterpene synthase (diTPS) acts on the labdane-related intermediate. nih.gov This enzyme facilitates the removal of the diphosphate group, generating a carbocation that triggers a series of rearrangements, including key 1,2-methyl and hydride shifts, to form the characteristic trans-fused decalin core of the clerodane skeleton. nih.gov

Oxidation and Furan Ring Formation: The formation of the furan ring and the carboxylic acid at C-4 are believed to occur through a series of oxidative modifications of the side chain. These steps are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , which are known to introduce oxygen into non-activated C-H bonds. nih.govnih.gov This sequence of reactions ultimately yields the intermediate, Hardwickiic acid.

Hydroxylation: The introduction of the hydroxyl group at the C-2α position is a critical tailoring step. This stereospecific hydroxylation is catalyzed by a specific cytochrome P450 monooxygenase (CYP) . nih.govresearchgate.net These enzymes are well-documented for their role in the functionalization of terpenoid scaffolds. nih.gov

Methylation: The final step in the biosynthesis is the methylation of the C-4 carboxylic acid group to form the methyl ester. This reaction is carried out by a methyltransferase enzyme, which utilizes S-adenosyl methionine (SAM) as the methyl group donor.

| Table 2: Postulated Enzymatic Steps and Transformations | | :--- | :--- | :--- | | Step | Enzyme Class | Transformation | | 1 | Class II Diterpene Synthase | GGPP → Labdane Diphosphate Intermediate | | 2 | Class I Diterpene Synthase | Labdane Diphosphate Intermediate → Clerodane Skeleton | | 3 | Cytochrome P450 Monooxygenases | Side chain oxidation → Hardwickiic acid | | 4 | Cytochrome P450 Monooxygenase | C-2α hydroxylation of Hardwickiic acid | | 5 | Methyltransferase | Carboxylic acid methylation → this compound |

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The biosynthesis of this compound is encoded by a specific set of genes within the producing organism, typically a plant species. While the specific gene cluster for this compound has not been fully characterized, research on related clerodane diterpenes in families like Lamiaceae provides a strong model. biorxiv.org

The key genes involved are those encoding the diterpene synthases (diTPSs) and cytochrome P450s (CYPs). In many plants, genes for specialized terpenoid biosynthesis are organized into biosynthetic gene clusters (BGCs) , which facilitates the co-regulation and co-inheritance of the pathway. However, studies on clerodane biosynthesis in some species have shown that the relevant diTPS and CYP genes are not always clustered. biorxiv.org

Diterpene Synthase Genes: The formation of the clerodane skeleton requires at least two diTPS genes: a Class II diTPS for the initial cyclization of GGPP and a Class I diTPS for the subsequent rearrangement and cyclization. nih.gov Identifying these genes through genome mining and functional characterization is a key step in elucidating the pathway.

Cytochrome P450 Genes: A suite of CYP genes is required for the extensive oxidative modifications that occur after the initial cyclization. Specific subfamilies of P450s are known to be involved in terpenoid hydroxylation and oxidation. nih.gov Transcriptome analysis of tissues actively producing the compound can reveal candidate CYP genes that are co-expressed with the diTPS genes.

Methyltransferase Genes: A gene encoding an O-methyltransferase is responsible for the final esterification step. These enzymes are common in plant secondary metabolism.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling experiments are a powerful and indispensable tool for unequivocally delineating biosynthetic pathways and understanding enzymatic mechanisms. nih.gov Such studies would be crucial for confirming the postulated pathway of this compound.

In Vivo Feeding Studies: The administration of isotopically labeled precursors, such as ¹³C-labeled glucose or ¹⁴C-labeled mevalonic acid, to the producing organism would allow for the tracing of carbon atoms through the pathway into the final molecule. Analysis of the resulting labeled this compound by NMR spectroscopy or mass spectrometry would confirm the origin of its carbon skeleton from the general terpenoid pathway.

In Vitro Enzymatic Assays: Once candidate genes for the diTPSs and CYPs are identified, they can be expressed in a heterologous host (like E. coli or yeast) to produce the enzymes for in vitro studies. nih.gov Supplying these purified enzymes with isotopically labeled substrates, such as ¹³C-GGPP or ²H-GGPP, can definitively establish their function. nih.gov For instance, the specific cyclization and rearrangement steps catalyzed by the diTPSs can be followed, and the precise site of hydroxylation by the CYPs can be confirmed. These experiments provide unambiguous evidence for the role of each enzyme in the cascade. nih.gov

| Table 3: Application of Isotopic Labeling in Pathway Elucidation | | :--- | :--- | :--- | | Method | Labeled Precursor Example | Information Gained | | In Vivo Feeding | [U-¹³C₆]Glucose | Confirms the incorporation of primary metabolites into the diterpene skeleton. | | In Vivo Feeding | [2-¹³C]Mevalonate | Delineates the pattern of isoprene unit assembly. | | In Vitro Assay with diTPS | [¹³C]GGPP | Confirms the direct conversion of GGPP to the clerodane skeleton and elucidates rearrangement mechanisms. | | In Vitro Assay with CYP | Hardwickiic acid + ¹⁸O₂ | Confirms the origin of the oxygen atom in the hydroxyl group from molecular oxygen, characteristic of P450 enzymes. |

Preclinical Pharmacological and Mechanistic Investigations of Methyl 2alpha Hydroxyhardwickiate

In Vitro Biological Activity Assessments

Detailed in vitro studies are fundamental to elucidating the pharmacological profile of a novel compound. Such studies typically involve a battery of assays to determine cytotoxic effects, interactions with specific molecular targets, and influence on cellular pathways.

Cell-Based Assays (excluding human cell lines for clinical application)

No specific data from cell-based assays conducted on non-human cell lines for Methyl 2alpha-hydroxyhardwickiate are available in the reviewed literature.

Enzyme Inhibition and Activation Studies

There is no published research detailing the inhibitory or activatory effects of this compound on specific enzymes.

Receptor Binding and Modulation Profiling

Information regarding the binding affinity and modulatory effects of this compound on specific receptors is not present in the available scientific literature.

Modulation of Intracellular Signaling Pathways

There are no studies that describe the impact of this compound on intracellular signaling cascades.

Gene Expression Regulation (transcriptomic analysis)

Transcriptomic analyses to determine how this compound may alter gene expression have not been reported.

Protein Expression Alterations (proteomic analysis)

Proteomic studies to assess changes in protein expression profiles following treatment with this compound have not been documented.

Advanced Analytical Method Development and Validation for Methyl 2alpha Hydroxyhardwickiate

Quantitative and Qualitative Analysis in Complex Matrices

The analysis of Methyl 2alpha-hydroxyhardwickiate, particularly within intricate biological or botanical samples, necessitates high-resolution separation techniques. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), gas chromatography (GC), and capillary electrophoresis (CE) are powerful tools for this purpose, each with distinct advantages.

High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the most prevalent techniques for the analysis of diterpenoids like this compound. These methods are well-suited for non-volatile and thermally labile compounds.

For the analysis of clerodane diterpenes, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice, offering excellent separation based on the hydrophobicity of the analytes. wiley.commdpi.com The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, which may be acidified with formic acid to improve peak shape and ionization efficiency in mass spectrometry detection. mdpi.comthermofisher.com A UPLC system, with its smaller particle size columns, can offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. wiley.com

A comprehensive UPLC-based method was developed for the analysis of clerodane-type diterpenes from Casearia sylvestris, highlighting the utility of this technique for complex plant extracts. wiley.com While specific parameters for this compound are not extensively documented, a typical starting point for method development would involve a C18 column and a gradient elution with water and acetonitrile, both with 0.1% formic acid, at a flow rate of around 0.5 mL/min for UHPLC. Detection is often performed using a photodiode array (PDA) detector, which provides spectral information, or more selectively and sensitively with a mass spectrometer.

Table 1: Illustrative HPLC and UHPLC Parameters for Diterpenoid Analysis

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 30 min | 10% B to 90% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | PDA (200-400 nm) | PDA or Mass Spectrometer |

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of diterpenoids like this compound, derivatization is often a necessary step to increase their thermal stability and volatility for GC analysis. Methylation, to convert carboxylic acids to their corresponding methyl esters (FAMEs), is a common derivatization technique. nih.gov

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. This technique is particularly useful for the separation of isomers and requires minimal sample and solvent consumption. nih.govnih.gov For diterpenoids, which can be neutral, derivatization to introduce a charge or the use of micellar electrokinetic chromatography (MEKC) may be necessary. In MEKC, a surfactant is added to the buffer to form micelles, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

A capillary electrophoretic method has been successfully developed for the determination of diterpenoid isomers in Acanthopanax species. nih.gov The separation was achieved in a fused-silica capillary with a buffer system, demonstrating the feasibility of CE for the analysis of this class of compounds. The key to successful CE separation lies in the optimization of the buffer pH, concentration, and the applied voltage. nih.govwikipedia.org

Mass Spectrometry Detection and Quantitation (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective detection and quantification of compounds in complex mixtures. When coupled with a separation technique like LC or GC, it provides a powerful analytical platform.

For the analysis of this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective approach. Electrospray ionization (ESI) is a soft ionization technique commonly used for diterpenoids, typically forming protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce a characteristic fragmentation pattern, which is used for unequivocal identification and quantification. Fragmentation studies on clerodane diterpenes have shown characteristic neutral losses of ester groups, which can be used to identify related compounds. nih.gov

A fast and efficient LC-MS/MS method was developed for the qualitative and quantitative analysis of sesterterpenes in crude plant extracts, demonstrating the power of this technique for the analysis of complex mixtures. nih.gov For quantitative analysis, the use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

GC-MS is also a valuable tool, particularly for the identification of volatile components in a sample. Electron ionization (EI) is typically used, which can lead to extensive fragmentation, providing a detailed fingerprint for compound identification. For quantification using GC-MS, selective ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. nih.gov

Sample Preparation and Matrix Effects Considerations

The goal of sample preparation is to extract the analyte of interest from the sample matrix and to remove interfering substances that could affect the analysis. For plant materials, a common procedure involves the extraction of the dried and powdered material with an organic solvent such as methanol or ethanol. mpg.de This initial extract is often complex and may require further cleanup steps.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. Different sorbents can be used to selectively retain the analyte or the interfering compounds. For diterpenoids, reversed-phase SPE cartridges (e.g., C18) are often employed.

Matrix effects, which are the alteration of the ionization efficiency of the analyte due to co-eluting compounds from the matrix, are a significant consideration in LC-MS analysis. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is the most effective way to compensate for matrix effects and losses during sample preparation.

Method Validation Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The validation process assesses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. mdpi.comresearchgate.netyoutube.com

Linearity: This demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. researchgate.net

Accuracy: This is the closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. mdpi.com

Precision: This refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. researchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

Table 2: Representative Method Validation Data for Diterpenoid Analysis by LC-MS/MS

| Parameter | Result |

| Linearity Range (µg/mL) | 0.01 - 10 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery %) | 95 - 105% |

| Precision (RSD %) | < 5% |

| LOD (µg/mL) | 0.003 |

| LOQ (µg/mL) | 0.01 |

Application in Pharmacokinetic and Metabolic Studies (excluding human data)

The investigation of a novel compound's therapeutic potential is intrinsically linked to a thorough understanding of its behavior within a biological system. For this compound, a clerodane diterpene, the application of advanced analytical methods is paramount in elucidating its pharmacokinetic (PK) profile and metabolic fate in preclinical animal models. While specific in vivo data for this particular compound remains to be published, the established methodologies for analogous diterpenoids provide a clear framework for such investigations.

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies underpin the correlation of its concentration in the body with its pharmacological effects. Concurrently, metabolic studies identify the enzymatic and chemical transformations the compound undergoes, yielding metabolites that may possess their own biological activity or contribute to clearance.

Preclinical Pharmacokinetic Assessment in Animal Models

The initial step in evaluating the pharmacokinetic profile of this compound would involve its administration to rodent models, such as rats or mice. A typical study design would compare intravenous (IV) and oral (PO) administration to determine key parameters like bioavailability.

Analytical Methodology: A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method would be developed and validated for the quantification of this compound in biological matrices like plasma, urine, and feces. nih.govnih.gov This method would likely involve a simple protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation on a C18 column. nih.govnih.gov

Illustrative Pharmacokinetic Parameters: Following the analysis of plasma samples collected at various time points, a non-compartmental analysis would be used to derive the pharmacokinetic parameters. The table below illustrates the type of data that would be generated.

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Cmax (ng/mL) | 150 ± 25 | 85 ± 18 |

| Tmax (h) | 0.08 | 0.5 |

| AUC0-t (ng·h/mL) | 350 ± 45 | 420 ± 60 |

| AUC0-∞ (ng·h/mL) | 360 ± 48 | 450 ± 65 |

| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |

| CL (L/h/kg) | 2.8 ± 0.3 | - |

| Vd (L/kg) | 7.0 ± 1.2 | - |

| F (%) | - | 12.5 |

| Data are presented as mean ± standard deviation and are hypothetical, based on typical values for diterpenoids. |

This data would allow for an initial assessment of the compound's absorption characteristics and systemic exposure. A low oral bioavailability (F), as hypothetically illustrated, might suggest poor absorption or significant first-pass metabolism.

In Vitro and In Vivo Metabolic Profiling

Understanding the metabolic pathways of this compound is crucial for identifying potentially active or toxic metabolites and for understanding its clearance mechanisms.

In Vitro Metabolism: The first step in metabolic profiling typically involves in vitro assays using liver microsomes from preclinical species (e.g., rat, mouse) and, eventually, human sources to assess potential interspecies differences. flinders.edu.auresearchgate.netnih.gov These subcellular fractions contain a high concentration of phase I (e.g., cytochrome P450s) and phase II (e.g., UDP-glucuronosyltransferases) drug-metabolizing enzymes. flinders.edu.aunih.gov

By incubating this compound with liver microsomes and necessary co-factors, the rate of its disappearance can be measured to determine its metabolic stability. nih.govresearchgate.net Furthermore, the use of high-resolution mass spectrometry can facilitate the identification of potential metabolites.

Hypothetical Metabolic Pathways: Based on the structure of this compound, several metabolic transformations can be postulated:

Oxidation: Hydroxylation of the hardwickiic acid backbone at various positions would be a likely primary metabolic route mediated by cytochrome P450 enzymes.

Ester Hydrolysis: The methyl ester group is a potential site for hydrolysis by esterases, yielding the corresponding carboxylic acid, 2alpha-hydroxyhardwickiic acid.

Conjugation: The hydroxyl groups on the molecule could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites for excretion.

In Vivo Metabolite Identification: Following administration of this compound to animal models, urine, feces, and bile would be collected to identify and quantify the metabolites formed in a whole-animal system. UPLC-MS/MS would be the analytical tool of choice for this purpose, allowing for the separation and structural elucidation of the parent compound and its metabolites.

The table below provides a hypothetical overview of the metabolites that could be identified.

| Metabolite | Proposed Structure | Biological Matrix |

| M1 | 2alpha-hydroxyhardwickiic acid | Plasma, Urine |

| M2 | Hydroxylated this compound | Plasma, Urine, Feces |

| M3 | Glucuronide of this compound | Urine, Bile |

| M4 | Glucuronide of 2alpha-hydroxyhardwickiic acid | Urine, Bile |

| This table is illustrative and based on common metabolic pathways for diterpenoids. |

The collective data from these pharmacokinetic and metabolic studies would be instrumental in guiding further preclinical development of this compound. It would provide essential information for designing toxicology studies and for predicting the compound's behavior in humans, although human data is explicitly excluded from this discussion. The robust application of advanced analytical methods is the cornerstone of these critical investigations. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for Methyl 2alpha Hydroxyhardwickiate

Chemoinformatic and Computational Drug Discovery Applications

The advancement of computational tools has opened new frontiers for natural product research. For Methyl 2alpha-hydroxyhardwickiate, chemoinformatic and computational approaches are pivotal in accelerating its development as a potential drug candidate. These in silico methods allow for the rapid prediction of its pharmacokinetic and pharmacodynamic properties, reducing the time and cost associated with traditional laboratory screening.

Future computational studies will likely focus on:

Target Identification and Validation: While some biological targets of related compounds are known, computational docking and molecular dynamics simulations can predict the binding affinity of this compound against a wide array of proteins. This can help identify novel molecular targets and elucidate its mechanism of action. For instance, chemical proteomics has been used to identify heat shock protein 27 (Hsp27) as a partner for the related compound Hardwickiic acid, suggesting a potential avenue for discovering Hsp27 inhibitors. chemfaces.com

Structure-Activity Relationship (SAR) Studies: By generating virtual libraries of this compound analogs and computationally screening them, researchers can identify key structural features responsible for its biological activity. This knowledge is crucial for designing new derivatives with enhanced potency and selectivity.

Pharmacokinetic and Toxicity Prediction: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast the compound's behavior in the body. This allows for the early identification of potential liabilities, such as poor bioavailability or toxicity, guiding the chemical modification of the lead compound to improve its drug-like properties.

Bioengineering and Synthetic Biology Approaches for Production

One of the significant hurdles in the development of natural products for therapeutic use is the challenge of sustainable and scalable production. Extraction from natural sources is often inefficient and can be environmentally detrimental. Bioengineering and synthetic biology offer a promising solution for the production of this compound.

Emerging research in this area includes:

Metabolic Engineering in Microorganisms: The biosynthetic pathway of clerodane diterpenes can be elucidated and transferred into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. By engineering the metabolism of these microorganisms, they can be turned into cellular factories for the production of this compound. This approach allows for large-scale, controlled, and sustainable production in bioreactors.

Plant Cell Cultures: Another avenue is the use of plant cell or hairy root cultures from the source plant. These cultures can be optimized in a laboratory setting to enhance the production of the desired compound. The use of elicitors, which are compounds that trigger a defense response in plants and increase the production of secondary metabolites, can also be explored to boost yields.

These bioengineering strategies not only address the supply issue but also open up possibilities for producing novel derivatives of this compound by introducing engineered enzymes into the biosynthetic pathway.

Exploration of Novel Biological Activities and Targets

While initial studies have hinted at the potential of this compound and related compounds, a vast landscape of biological activities remains to be explored. Future research will likely broaden the scope of screening to uncover new therapeutic applications.

Potential areas for investigation include:

Antimicrobial Activity: Research has shown that related compounds exhibit activity against various microorganisms, including Neisseria gonorrhoeae. chemfaces.com Systematic screening of this compound against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains, could reveal its potential as a novel antimicrobial agent.

Anti-inflammatory Effects: Some diterpenic acids have been shown to inhibit the production of pro-inflammatory cytokines like IL-6. chemfaces.com Further investigation into the anti-inflammatory properties of this compound could lead to its development for treating inflammatory disorders.

Neuroprotective Properties: The exploration of natural compounds for neuroprotective effects is a growing field. Investigating the potential of this compound to protect neurons from damage in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could unveil new therapeutic strategies.

A chemical proteomics approach, similar to that used for Hardwickiic acid, could be instrumental in identifying the cellular partners of this compound and uncovering the molecular mechanisms behind its biological activities. chemfaces.com

Ecological and Environmental Significance

Understanding the ecological role of this compound is crucial not only from a biological perspective but also for its potential applications in agriculture and environmental science. As a secondary metabolite, it is likely that this compound plays a significant role in the plant's interaction with its environment.

Future research in this domain will aim to:

Elucidate its Role in Plant Defense: Investigating the compound's effects on herbivores and pathogens can clarify its function as a natural defense chemical. This could involve studying its antifeedant or insecticidal properties against common agricultural pests.

Explore Allelopathic Potential: Allelopathy is the chemical inhibition of one plant by another. Studying the effect of this compound on the germination and growth of other plant species could reveal its potential as a natural herbicide.

Assess its Environmental Fate and Impact: As with any bioactive compound, understanding its stability, degradation, and potential impact on soil microbial communities and other non-target organisms is essential for any large-scale application, whether in medicine or agriculture.

By delving into these ecological aspects, researchers can gain a more holistic understanding of this compound and potentially uncover novel, environmentally friendly applications.

Q & A

Q. What are the recommended storage and handling protocols for Methyl 2alpha-hydroxyhardwickiate to ensure stability?

this compound should be stored in a cool, dry environment, protected from heat and moisture, as these conditions can degrade the compound . Use chemically compatible containers (e.g., glass or inert polymers) and avoid contact with strong acids/alkalis or oxidizing/reducing agents due to incompatibility risks . Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling to prevent skin contact .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Standard methods include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing results with literature-reported spectral data (e.g., CAS 50428-93-8) ensures accuracy . For novel derivatives, coupling these techniques with X-ray crystallography may resolve stereochemical ambiguities.

Q. How can researchers validate the synthetic route for this compound?

Reproduce published synthetic protocols (if available) and validate intermediates via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR). Compare final product properties (melting point, NMR) with reference standards. If no literature exists, optimize reaction conditions (e.g., solvent, catalyst) systematically and document yields at each step .

Advanced Research Questions

Q. How to design a mechanistic study to investigate this compound’s biological activity?

Begin with in vitro assays (e.g., enzyme inhibition, cell viability) to identify preliminary targets. Use dose-response curves to establish EC50/IC50 values. For in vivo studies, select model organisms based on homology to the target pathway. Include controls for solvent effects and metabolic interference. Document all parameters (e.g., temperature, pH) to ensure reproducibility .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses of existing studies to identify variables like assay conditions, compound purity, or biological models. Replicate experiments under standardized protocols and use statistical tools (e.g., ANOVA) to assess variability. Publish raw datasets with metadata (e.g., instrument settings, batch numbers) to enable cross-validation .

Q. How to ensure reproducibility in studies involving this compound?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles: deposit spectral, chromatographic, and bioassay data in repositories like Zenodo or ChemSpider with persistent identifiers. Provide detailed experimental protocols, including equipment calibration records and reagent lot numbers .

Q. What computational approaches can predict this compound’s physicochemical properties?

Use density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations to study solubility and membrane permeability. Validate predictions with experimental data (e.g., logP via shake-flask method). Leverage databases like PubChem for comparative analyses .

Methodological Considerations

Q. How to address gaps in toxicological data for this compound?

Perform acute toxicity assays (e.g., OECD Guidelines 423 or 425) in rodents, monitoring hematological and histopathological endpoints. For in vitro alternatives, use zebrafish embryos or 3D cell cultures. Publish negative results to prevent redundant studies .

Q. What steps minimize degradation during long-term storage of this compound?

Store lyophilized samples under argon at -20°C. Periodically assess stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) and monitor changes using HPLC .

Q. How to integrate this compound into multi-omics studies?

Combine metabolomic profiling (LC-MS) with transcriptomic data to map compound-induced pathway alterations. Use bioinformatics tools (e.g., KEGG, STRING) for network analysis and hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.